molecular formula C21H18N4O2 B2974604 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(piperidin-1-yl)naphthalene-1,4-dione CAS No. 370573-52-7

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(piperidin-1-yl)naphthalene-1,4-dione

Cat. No.: B2974604
CAS No.: 370573-52-7
M. Wt: 358.401
InChI Key: OCJDGNHRDKLJRX-UHFFFAOYSA-N
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(piperidin-1-yl)naphthalene-1,4-dione is a synthetic small molecule designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates a 1,4-naphthoquinone core, a moiety known for participating in redox processes and generating reactive oxygen species, which is a mechanism of interest for investigating antitumor and antimicrobial agents . The molecule is further functionalized with a benzotriazole group, a nitrogen-rich heterocycle frequently employed in chemical synthesis for its metal-chelating properties and its prevalence in compounds with documented antibacterial and anticancer activities . The presence of a piperidine ring, a common feature in pharmaceuticals, enhances the molecule's potential to interact with biological targets within the central nervous system. Piperidine-containing structures are often explored for their ability to modulate enzymes and receptors, making them relevant in the investigation of neurodegenerative conditions such as Alzheimer's disease . This unique hybrid architecture makes the compound a valuable scaffold for probing structure-activity relationships, particularly in developing new therapeutic strategies against multidrug-resistant bacterial pathogens like Staphylococcus aureus and for targeting enzymatically driven disease pathways . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-3-piperidin-1-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-20-14-8-2-3-9-15(14)21(27)19(18(20)24-12-6-1-7-13-24)25-17-11-5-4-10-16(17)22-23-25/h2-5,8-11H,1,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJDGNHRDKLJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(piperidin-1-yl)naphthalene-1,4-dione is a derivative of naphthoquinone integrated with a benzo[d][1,2,3]triazole moiety. This structural configuration suggests potential biological activities that merit investigation, particularly in the realms of antimalarial and antiviral effects. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate both the triazole and naphthoquinone functionalities. The presence of the piperidine ring enhances the lipophilicity and biological activity of the compound.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of compounds related to naphthoquinones. For instance, derivatives of 2-amino-1,4-naphthoquinones containing 1,2,3-triazole groups have exhibited significant antimalarial activity against Plasmodium falciparum and Plasmodium berghei in vitro and in vivo models. One study reported that certain derivatives showed IC50 values as low as 0.8 μM against resistant strains of P. falciparum, indicating potent activity .

Cytotoxicity

The cytotoxic effects of these compounds were evaluated on various mammalian cell lines such as HepG2 and Vero cells. Notably, compounds demonstrated low cytotoxicity with CC50 values exceeding 100 μM, suggesting a favorable safety profile for further development . The selectivity index (SI) ranged from 6.8 to 494.8 for different compounds tested, indicating a promising therapeutic window .

The mechanism by which these compounds exert their antimalarial effects includes disruption of the parasite's cellular integrity. Transmission electron microscopy revealed significant ultrastructural changes in treated P. falciparum trophozoites, including loss of membrane integrity and organelle degradation . These findings suggest that the compound may interfere with critical cellular processes within the parasite.

Antiviral Activity

In addition to antimalarial properties, derivatives of benzo[d][1,2,3]triazole have been synthesized and evaluated for antiviral activity. A study reported that several benzotriazole derivatives displayed notable cytotoxicity against viral infections in vitro. The structure-activity relationship (SAR) analysis indicated that modifications to the triazole moiety could enhance antiviral efficacy .

Case Studies

StudyCompound TestedBiological ActivityIC50 ValuesCell Lines
Naphthoquinone DerivativesAntimalarial< 0.8 μMHepG2, Vero
Benzotriazole DerivativesAntiviralNot specifiedVarious Viral Infections

Comparison with Similar Compounds

2-Chloro-3-(piperidin-1-yl)naphthalene-1,4-dione (3c)

  • Substituents : Chlorine (C2), piperidine (C3).
  • Key Differences : Replaces the benzo-triazole group with chlorine.
  • Activity : Exhibits antifungal and antibacterial properties, with MIC values against Staphylococcus aureus and Micrococcus luteum .
  • Significance : The absence of the triazole ring reduces steric bulk but may limit π-π stacking interactions observed in triazole-containing analogues .

2-[(4-Phenyl)-triazol-1-yl]-naphthalene-1,4-dione (4j)

  • Key Differences : Lacks the piperidine group at C3.
  • Activity : Demonstrates antiplasmodial activity, suggesting the triazole moiety contributes to parasiticidal effects .

2-{[1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione

  • Substituents : Methoxy-linked triazole (C2), bromobenzyl group.
  • Key Differences : Triazole is connected via a methoxy spacer rather than direct attachment.
  • Activity : Structural data reveal C–H⋯O and C–H⋯C interactions in crystal packing, influencing solubility and stability .

Antimicrobial Activity

  • 2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione (MIC: 15.6–31.2 µg/mL against Gram-positive bacteria) .
  • 2-(sec-Butylthio)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione (MIC: 4.88 µg/mL against S. epidermidis) .
  • Implications for Target Compound: The piperidine group in the target compound may enhance antibacterial potency compared to non-piperidine analogues, as seen in compound 3c .

Antiplasmodial and Anticancer Potential

  • Triazole-naphthoquinone conjugates (e.g., 4j) show antiplasmodial activity, suggesting the triazole group’s role in redox cycling and parasite inhibition .
  • Chalcone-naphthoquinone hybrids (e.g., compounds 6a–e) exhibit anticancer activity via ROS generation and apoptosis induction .

Anti-inflammatory Activity

  • Benzo-triazole derivatives (e.g., compounds 48 and 49) reduce edema in rodent models, highlighting the pharmacophoric importance of the triazole ring .

Solubility and Stability

  • Planar naphthoquinone cores with bulky substituents (e.g., benzo-triazole) exhibit reduced solubility but improved stability via intermolecular interactions .
  • Piperidine’s basicity may enhance water solubility compared to non-polar substituents like phenyl groups .

Comparative Data Table

Compound Name Substituents (Position) Biological Activity Key References
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-(piperidin-1-yl)naphthalene-1,4-dione Benzo-triazole (C2), Piperidine (C3) Hypothesized antimicrobial/anti-inflammatory
2-Chloro-3-(piperidin-1-yl)naphthalene-1,4-dione (3c) Cl (C2), Piperidine (C3) Antifungal (MIC: 15.6–31.2 µg/mL)
2-[(4-Phenyl)-triazol-1-yl]-naphthalene-1,4-dione (4j) Phenyl-triazole (C2) Antiplasmodial
2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione Cl (C2), Piperidine-ethylamino (C3) Antibacterial (MIC: 15.6 µg/mL)

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